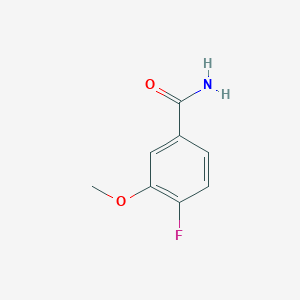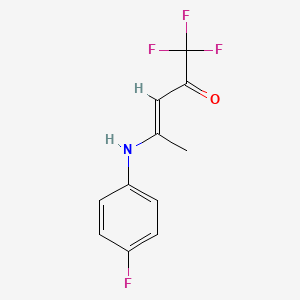
1,1,1-Trifluoro-4-(4-fluoroanilino)-3-pentene-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available sources .Physical and Chemical Properties Analysis
While the compound’s molecular weight is 247.19 g/mol, other physical and chemical properties like melting point, boiling point, and density are not provided in the available sources .Applications De Recherche Scientifique
Reactions with Perfluoroalkylcarbanions
- Some Reactions of Perfluoroalkylcarbanions : Research by Dmowski and Woźniacki (1985) explores reactions involving perfluoroalkylcarbanions, specifically focusing on the isomerization and alkylation reactions leading to hydrofluorocarbons. This study highlights the unique reactivity of fluorinated compounds in polar solvents, which could relate to the reactivity of similar compounds like "1,1,1-Trifluoro-4-(4-fluoroanilino)-3-pentene-2-one" (Dmowski & Woźniacki, 1985).
Polymerization and Fluorination Reactions
- Rapid Polymerization of Vinylpentafluorocyclopropane : A study conducted by Yang (2003) describes the polymerization of vinylpentafluorocyclopropane under specific conditions, leading to highly crystalline fluoropolyolefin. This process exemplifies the potential for creating fluorinated polymers with unique properties, which could extend to the synthesis and application areas of compounds like "this compound" (Yang, 2003).
Synthesis and Properties of Fluorinated Compounds
- Development of Direct Fluorination Technology : Kobayashi et al. (2003) report on the direct fluorination of 1,3-dioxolan-2-one, leading to fluorinated derivatives intended for lithium battery applications. This research underlines the significance of direct fluorination techniques in modifying the properties of organic compounds for specific technological applications, which could be relevant to the manipulation and use of "this compound" (Kobayashi et al., 2003).
Fluorination and its Effects on Reactivity
- Selective Difluoromethylation and Monofluoromethylation Reactions : Hu, Zhang, and Wang (2009) review methods for selectively introducing difluoromethyl and monofluoromethyl groups into organic molecules, highlighting the impact of fluorination on molecular reactivity and properties. Such transformations are crucial for designing molecules with desired biological activity or material properties, possibly including those related to "this compound" (Hu, Zhang, & Wang, 2009).
Mécanisme D'action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that the compound forms an intramolecular n—h o hydrogen bond involving the amine and carbonyl groups, which strengthens the structure . This could potentially influence its interaction with biological targets.
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-1,1,1-trifluoro-4-(4-fluoroanilino)pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO/c1-7(6-10(17)11(13,14)15)16-9-4-2-8(12)3-5-9/h2-6,16H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXORBYOOTQYWQJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2825627.png)


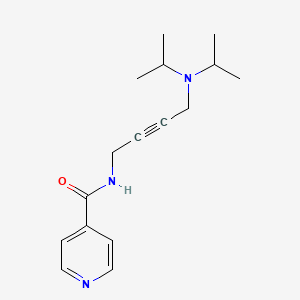
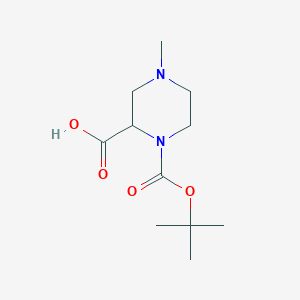
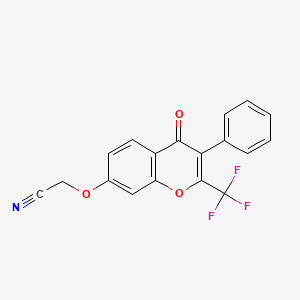
![1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2825638.png)
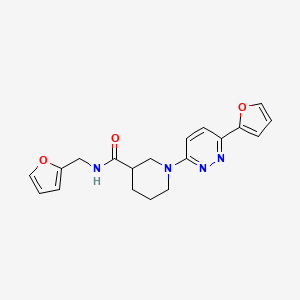
![Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B2825642.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-3-hydroxybutyronitrile](/img/structure/B2825644.png)
![1-(4-methylphenyl)-N-(3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2825646.png)
![2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine](/img/structure/B2825648.png)
![3-(4-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2825649.png)
